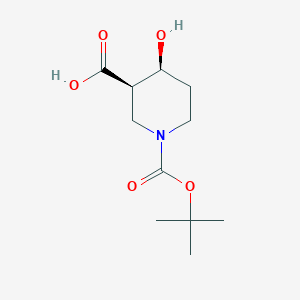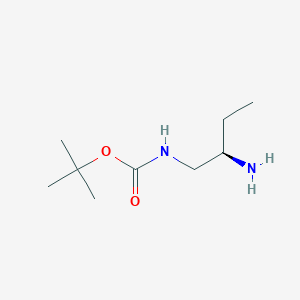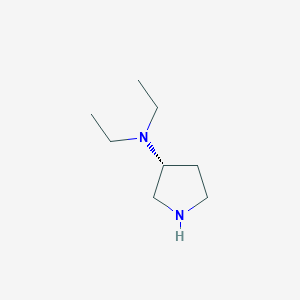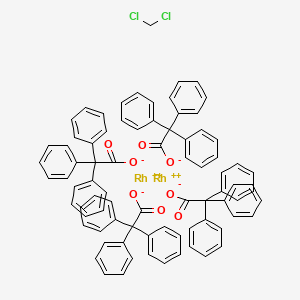
Magnesium ethyl malonate
Übersicht
Beschreibung
Magnesium ethyl malonate is a useful research compound. Its molecular formula is C10H14MgO8 and its molecular weight is 286.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium ethyl malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium ethyl malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Magnesium ethyl malonate is used in carbon-acylations, as shown by Skarżewski (1989), where magnesium oxide is used for the carbon-acylation of malonates to produce methanetricarboxylic esters. This process has been elaborated in terms of its scope and limitations (Skarżewski, 1989).
Kada et al. (1994) demonstrated that magnesium salts of ethyl malonate react with 5-X-2-furoyl chlorides to produce ethyl 5-X-2-furoylmalonates, further treated with secondary amines to yield amides of 5-X-2-furancarboxylic acids (Kada, Bruncková, & Bobál, 1994).
Huang Sheng-jian (2013) utilized diethyl malonate with magnesium ethoxide in a tubular reactor to synthesize triethyl methanetricarboxylate with an overall yield of 95% and a purity of 99.5%, highlighting the process's efficiency and industrial applicability (Huang Sheng-jian, 2013).
Maynard et al. (1985) conducted quantum mechanical calculations on magnesium and calcium complexes of malonate, finding that magnesium complexes are generally more tightly bound than calcium, impacting the understanding of divalent ion binding (Maynard, Hiskey, Pedersen, & Koehler, 1985).
J. Jaison et al. (2015) explored the synthesis of magnesium peroxide nanoparticles via the sol-gel method, involving magnesium malonate intermediate formation, demonstrating its potential in agriculture and waste management applications (Jaison, Ashok raja, Balakumar, & Chan, 2015).
Dou and Lu (2008) used magnesium malonate to induce the β crystalline form in isotactic polypropylene, highlighting its influence on the material's mechanical properties (Dou & Lu, 2008).
The use of magnesium in various forms, including its complexes with malonate, has implications for human health and disease. For example, de Baaij et al. (2015) reviewed magnesium's role in over 600 enzymatic reactions and its therapeutic potential in conditions like migraine and depression (de Baaij, Hoenderop, & Bindels, 2015).
Eigenschaften
IUPAC Name |
magnesium;3-ethoxy-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWUPYHFVYOPNV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium ethyl malonate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8099759.png)




![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)
![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)
![4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione](/img/structure/B8099796.png)

![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)

